molecular formula C43H56N6O7 B1230992 Desacetylvinblastinehydrazide

Desacetylvinblastinehydrazide

Cat. No.: B1230992
M. Wt: 768.9 g/mol
InChI Key: PPRGGNQLPSVURC-KOTLKJBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desacetylvinblastine-3-carbohydrazide, commonly known as DAVLB-Hydrazide, is a cytotoxic vinca alkaloid derivative. It is primarily used in the development of monoclonal antibody-drug conjugates for targeted cancer therapy. The compound is known for its potent antitumor activity, making it a valuable agent in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetylvinblastine-3-carbohydrazide involves the coupling of the vinca alkaloid 4-desacetylvinblastine with carbohydrazide. The process typically includes the following steps:

    Oxidation: Periodate oxidation of carbohydrate residues on the antibodies.

    Coupling Reaction: Reaction of the oxidized antibodies with 4-Desacetylvinblastine-3-carbohydrazide in an aqueous acidic medium.

Industrial Production Methods

Industrial production of 4-Desacetylvinblastine-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .

Scientific Research Applications

4-Desacetylvinblastine-3-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Vinblastine: A vinca alkaloid used in chemotherapy.

    Vincristine: Another vinca alkaloid with similar antitumor properties.

Uniqueness

4-Desacetylvinblastine-3-carbohydrazide is unique due to its ability to be conjugated with monoclonal antibodies, allowing for targeted delivery to tumor cells. This targeted approach enhances its antitumor activity and reduces the side effects commonly associated with traditional chemotherapy .

Properties

Molecular Formula

C43H56N6O7

Molecular Weight

768.9 g/mol

IUPAC Name

methyl (13S,15S,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1

InChI Key

PPRGGNQLPSVURC-KOTLKJBCSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O

Synonyms

4-DAVLB-HY
4-deacetylvinblastine hydrazide
4-desacetylvinblastine hydrazide
4-desacetylvinblastine-3-carboxhydrazide
DAVLBHYD
desacetylvinblastine-3-carboxylic acid hydrazide

Origin of Product

United States

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